

# Spectroscopic Characterization of N-(2-aminophenyl)-2-iodobenzamide: A Technical Guide

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## Compound of Interest

Compound Name:	<i>N</i> -(2-aminophenyl)-2-iodobenzamide
CAS No.:	897446-24-1
Cat. No.:	B2376189

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## Introduction

**N-(2-aminophenyl)-2-iodobenzamide** is a multifaceted organic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a benzamide core with both an aminophenyl and an iodophenyl substituent, presents a unique electronic and steric profile. This guide provides an in-depth analysis of the spectroscopic data of **N-(2-aminophenyl)-2-iodobenzamide**, offering a foundational understanding for researchers and scientists engaged in its synthesis, characterization, and application. The elucidation of its spectral features is paramount for confirming its molecular identity, assessing purity, and understanding its chemical behavior.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **N-(2-aminophenyl)-2-iodobenzamide**. While experimental data for this specific molecule is not readily available in the public domain, this guide will utilize high-quality predicted data and comparative analysis with structurally related compounds to provide

a robust and scientifically sound interpretation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to serve as a reliable reference for professionals in the field.

## Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. **N-(2-aminophenyl)-2-iodobenzamide** possesses several key functional groups and structural motifs that will manifest in its spectra.

- CAS Registry Number: 897446-24-1[1]
- Molecular Formula: C<sub>13</sub>H<sub>11</sub>IN<sub>2</sub>O[1]
- Molecular Weight: 338.14 g/mol [1]

The molecule consists of a central amide linkage. One side of the amide is connected to a 2-iodophenyl ring, and the other to a 2-aminophenyl ring. The presence of two aromatic rings, an amide group, a primary amine, and a carbon-iodine bond will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Workflow for <sup>1</sup>H NMR spectral interpretation.

## <sup>13</sup>C NMR Spectroscopy: The Carbon Skeleton

The <sup>13</sup>C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~165 - 170	Amide Carbonyl (C=O)
~140 - 145	Aromatic C-NH <sub>2</sub>
~138 - 142	Aromatic C-I
~115 - 135	Aromatic C-H and C-C
~90 - 95	Aromatic C-I (ipso-carbon)

#### Interpretation and Rationale:

- Amide Carbonyl Carbon: The carbon of the carbonyl group is highly deshielded and is expected to appear in the range of ~165 - 170 ppm.
- Aromatic Carbons: The twelve aromatic carbons will resonate in the region of ~90 - 145 ppm.
  - The carbon attached to the iodine atom (ipso-carbon) is expected to be significantly shielded due to the "heavy atom effect" and will likely appear at the most upfield region of the aromatic signals (~90 - 95 ppm).
  - The carbon bonded to the amino group will be deshielded and is predicted to be in the ~140 - 145 ppm range.
  - The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

#### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3400 - 3200	Medium, Broad	N-H Stretch	Amine (NH <sub>2</sub> ) and Amide (N-H)
3100 - 3000	Medium	C-H Stretch	Aromatic
1640 - 1680	Strong	C=O Stretch	Amide (Amide I band)
1580 - 1620	Medium	N-H Bend	Amine (NH <sub>2</sub> )
1500 - 1550	Medium	N-H Bend / C-N Stretch	Amide (Amide II band)
1400 - 1500	Medium to Strong	C=C Stretch	Aromatic
1250 - 1350	Medium	C-N Stretch	Aromatic Amine
740 - 760	Strong	C-H Bend (out-of-plane)	Ortho-disubstituted ring
500 - 600	Weak to Medium	C-I Stretch	Aryl Iodide

#### Interpretation and Rationale:

- **N-H Stretching:** The broad absorption in the 3400 - 3200 cm<sup>-1</sup> region is characteristic of the overlapping stretching vibrations of the primary amine (NH<sub>2</sub>) and the secondary amide (N-H) groups. The broadening is a result of hydrogen bonding.
- **C=O Stretching:** A strong, sharp peak between 1640 and 1680 cm<sup>-1</sup> is the characteristic Amide I band, corresponding to the C=O stretching vibration. This is one of the most prominent peaks in the spectrum.
- **N-H Bending:** The Amide II band, appearing around 1500 - 1550 cm<sup>-1</sup>, arises from a combination of N-H bending and C-N stretching vibrations. The bending of the primary amine N-H bonds also contributes to absorption in this region.
- **Aromatic C=C Stretching:** Multiple peaks of medium to strong intensity in the 1400 - 1500 cm<sup>-1</sup> region are indicative of the carbon-carbon double bond stretching within the two

aromatic rings.

- C-I Stretching: The carbon-iodine bond is expected to have a weak to medium absorption in the far-infrared region, typically between 500 and 600  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

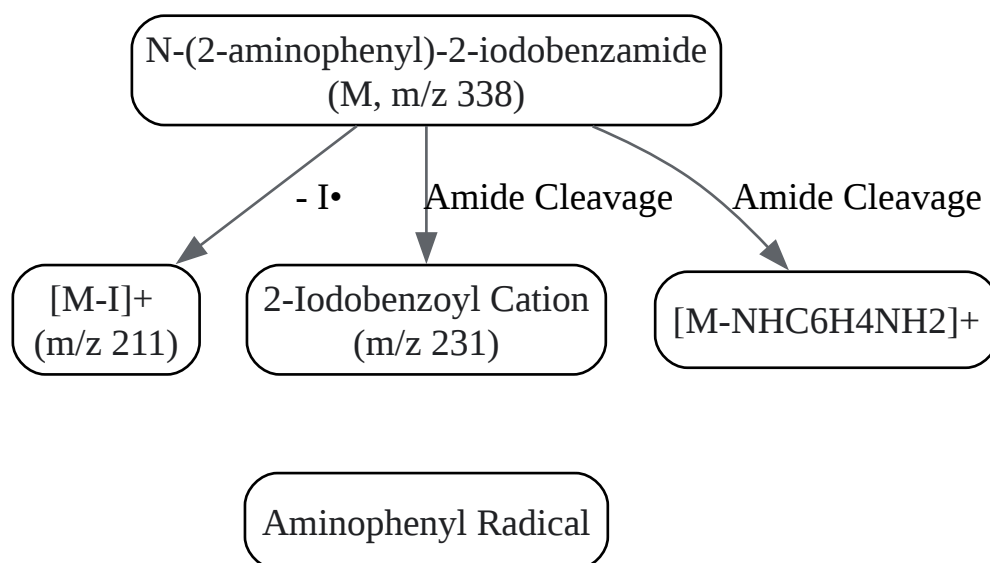
m/z	Ion
338.9989	$[\text{M}+\text{H}]^+$
360.9808	$[\text{M}+\text{Na}]^+$
336.9843	$[\text{M}-\text{H}]^-$

Data sourced from PubChemLite, predicted values.[2]

Interpretation of Fragmentation Pattern (Electron Ionization - EI):

While ESI-MS is excellent for determining the molecular weight, Electron Ionization (EI) would provide more structural information through fragmentation. The expected fragmentation of **N-(2-aminophenyl)-2-iodobenzamide** would likely proceed through several key pathways:

- Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the amine.
- Amide Bond Cleavage: Scission of the C-N bond of the amide linkage is a common fragmentation pathway for amides. This would lead to the formation of the 2-iodobenzoyl cation ( $m/z$  231) and the 2-aminophenyl radical, or the 2-iodophenyl radical and the N-(2-aminophenyl)carboxamide cation.
- Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to give a fragment corresponding to the loss of an iodine atom ( $M-127$ ).



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Caption: Plausible fragmentation pathways in EI-MS.

## Conclusion

The spectroscopic characterization of **N-(2-aminophenyl)-2-iodobenzamide**, as detailed in this guide through predicted data and comparative analysis, provides a comprehensive framework for its identification and analysis. The key spectral features—the distinct proton and carbon environments in NMR, the characteristic vibrational modes of the amide, amine, and aromatic functionalities in IR, and the predictable fragmentation patterns in MS—collectively offer a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers, enabling them to confidently identify **N-(2-aminophenyl)-2-iodobenzamide**, assess its purity, and further explore its potential in various scientific applications. The principles of spectral interpretation outlined here are broadly applicable and can be extended to the characterization of other novel benzamide derivatives.

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## Sources

- 1. N-(2-Aminophenyl)-2-iodobenzamide | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. PubChemLite - N-(2-aminophenyl)-2-iodobenzamide (C13H11IN2O) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
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